molecular formula C21H21ClFNO3 B1327322 3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone CAS No. 898756-20-2

3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone

Cat. No.: B1327322
CAS No.: 898756-20-2
M. Wt: 389.8 g/mol
InChI Key: NKGNCYAINVJNQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and its derivatives involves acylation processes. Research shows that acylation of certain azaspiro[4.5]dec-1-ene oxides, which are structurally related to the chemical, leads to derivatives with varied regioselectivity.


Molecular Structure Analysis

The molecular structure of this compound includes a 1,4-dioxa-8-azaspiro[4.5]decane ring attached to a benzophenone core via a methylene bridge . The benzophenone core is substituted with chlorine and fluorine atoms .


Chemical Reactions Analysis

The compound and its related structures have shown promising anticonvulsant activities. Studies contribute to the understanding of how structural variations in these compounds can influence their biological activity.


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 541.3±50.0 °C and a predicted density of 1.34±0.1 g/cm3 . Its pKa is predicted to be 8.78±0.20 .

Scientific Research Applications

Chemical Synthesis and Modification

  • Regioselectivity in Acylation : The acylation of 2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1-oxide, which is structurally similar to the compound , shows that the reaction's regioselectivity can be influenced by the type of base and acyl chloride used. This information is valuable in designing synthetic pathways for related compounds (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).

Environmental and Health Applications

  • Water-soluble Carcinogenic Dyes Removal : A study on a compound containing the 1,4-dioxa-8-azaspiro[4.5]decane moiety demonstrates its effectiveness in removing carcinogenic azo dyes from water, indicating potential environmental applications (Akceylan, Bahadir, & Yılmaz, 2009).

Pharmacological Research

  • Potential Dopamine Agonists : Research involving 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, a compound similar to the one , was conducted to assess its potential as a dopamine agonist. Although the results showed no significant central nervous system activity, one analogue demonstrated potent dopamine agonist activity in peripheral assays (Brubaker & Colley, 1986).

  • Antiviral Properties : Spirothiazolidinone compounds, which share a structural component with the compound , were found to have significant antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. This underscores the compound's potential in developing new antiviral medications (Apaydın, Loy, Stevaert, & Naesens, 2020).

Synthesis of Complex Molecules

  • Complex Molecular Synthesis : The photoreaction of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate, similar to the compound of interest, leads to the formation of four β-lactam compounds. This illustrates the complexity and potential of photoreactions in synthesizing intricate molecular structures (Marubayashi, Ogawa, Kuroita, Hamasaki, & Ueda, 1992).

Mechanism of Action

While the exact mechanism of action is not specified in the search results, structurally related compounds have shown significant activity against influenza and human coronavirus. This suggests that these compounds could potentially be used in antiviral drug development.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNO3/c22-18-13-15(5-6-19(18)23)20(25)17-4-2-1-3-16(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGNCYAINVJNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643771
Record name (3-Chloro-4-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-20-2
Record name Methanone, (3-chloro-4-fluorophenyl)[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-4-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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